2-(4-methoxyphenyl)-N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC16374504
Molecular Formula: C21H22N2O5S2
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N2O5S2 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
| Standard InChI | InChI=1S/C21H22N2O5S2/c1-27-15-9-7-14(8-10-15)11-20(24)22-21-23(16-5-3-4-6-18(16)28-2)17-12-30(25,26)13-19(17)29-21/h3-10,17,19H,11-13H2,1-2H3 |
| Standard InChI Key | ZYNJOSQETDSJRM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC=C4OC |
Introduction
Structural Overview
This compound is characterized by:
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Core Structure: A thieno[3,4-d] thiazole ring system with a sulfonyl group (5,5-dioxide) and a methoxyphenyl substitution.
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Functional Groups:
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Methoxy groups (-OCH₃) on both phenyl rings.
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An acetamide moiety (-NHCOCH₂) linked to the thiazole ring.
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Configuration: The compound adopts a (2Z)-configuration around the double bond in the thiazole ring.
Molecular Formula and Weight
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Molecular Formula: C₁₇H₁₆N₂O₄S₂
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Molecular Weight: Approximately 376.45 g/mol
Synthesis
The synthesis of this compound likely involves:
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Formation of the Thieno[3,4-d]13thiazole Core:
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This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.
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The incorporation of the sulfonyl group (5,5-dioxide) requires oxidation steps using agents like hydrogen peroxide or oxone.
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Substitution of Methoxyphenyl Groups:
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Methoxyphenyl groups are introduced via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki coupling).
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Acetamide Functionalization:
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The acetamide group is typically added through amidation reactions using acetic anhydride or acetyl chloride with an amine precursor.
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Reaction Conditions
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Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.
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Solvents like dichloromethane or ethanol are used depending on the step.
Analytical Characterization
The compound's structure is confirmed using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals for aromatic protons, methoxy groups, and amide NH.
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¹³C NMR: Peaks corresponding to aromatic carbons, carbonyl carbon, and methoxy carbons.
Infrared (IR) Spectroscopy
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Key absorption bands include:
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Amide carbonyl stretch (~1650 cm⁻¹).
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Sulfonyl group vibrations (~1300–1150 cm⁻¹).
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Aromatic C-H stretches (~3000 cm⁻¹).
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Mass Spectrometry (MS)
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Molecular ion peak at m/z = 376 confirms molecular weight.
X-ray Crystallography
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Provides precise information about bond lengths, angles, and configuration.
Medicinal Chemistry
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The presence of sulfonamide and methoxyphenyl groups suggests potential as:
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Anti-inflammatory agents.
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Antimicrobial compounds (thiazole derivatives are known for such activity).
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Material Science
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Thiazole-based compounds are investigated for their electronic properties in organic semiconductors.
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